molecular formula C28H24F5N3O5 B6292668 Fmoc-Homocit-OPfp CAS No. 2565792-83-6

Fmoc-Homocit-OPfp

Cat. No.: B6292668
CAS No.: 2565792-83-6
M. Wt: 577.5 g/mol
InChI Key: XTDWQZGOAZYFTG-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Homocit-OPfp: is a synthetic compound used primarily in the field of peptide synthesis. It is a derivative of homocitrulline, protected by a fluorenylmethyloxycarbonyl (Fmoc) group and activated with pentafluorophenyl (OPfp) ester. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Homocit-OPfp typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of homocitrulline are protected and activated using automated systems to ensure consistency and efficiency.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels required for industrial applications.

Mechanism of Action

Mechanism:

    Peptide Bond Formation: The primary mechanism by which Fmoc-Homocit-OPfp exerts its effects is through the formation of peptide bonds.

Molecular Targets and Pathways:

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-6-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24F5N3O5/c29-20-21(30)23(32)25(24(33)22(20)31)41-26(37)19(11-5-6-12-35-27(34)38)36-28(39)40-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,36,39)(H3,34,35,38)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDWQZGOAZYFTG-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24F5N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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